molecular formula C37H34FN3O7 B10824284 5'-O-DMT-N4-Bz-2'-F-dC

5'-O-DMT-N4-Bz-2'-F-dC

Cat. No.: B10824284
M. Wt: 651.7 g/mol
InChI Key: RAIBEZUVTIPFOJ-NHASGABXSA-N
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Description

This compound is characterized by its protective and modification effects, making it a valuable tool in scientific research . It is commonly used in the synthesis of oligonucleotides and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-N4-Bz-2’-F-dC involves multiple steps. The starting material is typically 2’-deoxycytidine, which undergoes a series of chemical reactions to introduce the 2’-fluoro group, the N4-benzoyl group, and the 5’-dimethoxytrityl group. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of 5’-O-DMT-N4-Bz-2’-F-dC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common reagents used in the synthesis include dimethoxytrityl chloride, benzoyl chloride, and fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-N4-Bz-2’-F-dC undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluorinating agents like diethylaminosulfur trifluoride. The reaction conditions vary depending on the desired modification but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include modified nucleosides with different functional groups, which can be used in further chemical synthesis or biological studies .

Scientific Research Applications

5’-O-DMT-N4-Bz-2’-F-dC has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-O-DMT-N4-Bz-2’-F-dC involves its incorporation into nucleic acids. The compound can be incorporated into DNA or RNA, where it can affect the stability and function of the nucleic acid. The presence of the 2’-fluoro group enhances the stability of the nucleoside, making it resistant to enzymatic degradation. This property is particularly useful in therapeutic applications, where stability is crucial .

Comparison with Similar Compounds

Similar Compounds

    5’-O-DMT-N4-Bz-dC: This compound lacks the 2’-fluoro group but has similar protective and modification effects.

    5’-O-DMT-N4-Bz-2’-F-dU: This compound is similar but has a uracil base instead of cytosine.

    5’-O-DMT-N4-Bz-2’-F-dA: This compound has an adenine base instead of cytosine.

Uniqueness

5’-O-DMT-N4-Bz-2’-F-dC is unique due to the presence of the 2’-fluoro group, which enhances its stability and resistance to enzymatic degradation. This makes it particularly valuable in therapeutic applications where stability is essential .

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32-,33-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIBEZUVTIPFOJ-NHASGABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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